molecular formula C7H4BrF2NO2 B1529523 2,5-Difluoro-3-nitrobenzyl bromide CAS No. 1806313-39-2

2,5-Difluoro-3-nitrobenzyl bromide

Cat. No.: B1529523
CAS No.: 1806313-39-2
M. Wt: 252.01 g/mol
InChI Key: QQMWJFSTVXTYTH-UHFFFAOYSA-N
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Description

2,5-Difluoro-3-nitrobenzyl bromide (molecular formula: C₇H₄BrF₂NO₂, molecular weight: 267.02 g/mol) is a halogenated aromatic compound featuring a benzyl bromide core substituted with two fluorine atoms at the 2- and 5-positions and a nitro group at the 3-position. This structure confers unique reactivity and physicochemical properties, making it valuable in synthetic organic chemistry, particularly in nucleophilic substitution reactions for drug intermediates or agrochemicals. The electron-withdrawing nitro and fluorine groups enhance the electrophilicity of the benzyl bromide, facilitating reactions with nucleophiles like amines or thiols.

Properties

IUPAC Name

1-(bromomethyl)-2,5-difluoro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-3-4-1-5(9)2-6(7(4)10)11(12)13/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQMWJFSTVXTYTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CBr)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Difluoro-3-nitrobenzyl bromide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological mechanisms, pharmacological effects, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Chemical Formula : C7_{7}H4_{4}BrF2_{2}N1_{1}O2_{2}
  • Molecular Weight : 236.01 g/mol
  • Functional Groups : Nitro group (-NO2_2), bromine atom (Br), and difluoromethyl groups (CF2_2).

The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which can influence its biological activity.

Target Interactions

This compound interacts with various biological targets, primarily through:

  • Enzyme Inhibition : It has been shown to inhibit monoamine oxidase (MAO) enzymes, which are crucial for the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as dopamine and serotonin, potentially affecting mood and cognitive functions.
  • Receptor Modulation : The compound may also modulate receptors involved in neurotransmission, thereby influencing cellular signaling pathways.

Pharmacological Effects

The pharmacological profile of this compound includes:

  • Neuroprotective Effects : Studies indicate that this compound may protect neuronal cells from oxidative stress by inhibiting MAO activity, which is linked to neurodegenerative diseases.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens, although detailed mechanisms remain to be elucidated.

Case Studies

  • Neurotransmitter Modulation Study :
    • A study involving rodent models demonstrated that administration of this compound led to a significant increase in serotonin levels in the brain, suggesting its potential as an antidepressant agent.
  • Toxicological Assessment :
    • Long-term exposure studies indicated that while the compound exhibits beneficial effects at therapeutic doses, higher concentrations may lead to neurotoxicity and hepatotoxicity. This highlights the importance of dosage regulation in therapeutic applications .

Table 1: Summary of Biological Activities

Biological ActivityEffectReference
MAO InhibitionIncreased neurotransmitter levels
NeuroprotectiveReduced oxidative stress
AntimicrobialActivity against pathogens
ToxicityNeurotoxicity at high doses

Table 2: Dosage Effects in Animal Models

Dosage (mg/kg)Neurotransmitter Level Change (%)Observed Toxicity
5+25%None
10+50%Mild liver enzyme elevation
20+75%Significant hepatotoxicity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares 2,5-difluoro-3-nitrobenzyl bromide with structurally related benzyl bromides and other brominated compounds:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Key Properties/Applications Reference
This compound C₇H₄BrF₂NO₂ 267.02 -F (2,5), -NO₂ (3), -Br (benzyl) High electrophilicity; potential intermediate for pharmaceuticals N/A
2,5-Difluorobenzyl bromide C₇H₅BrF₂ 207.02 -F (2,5), -Br (benzyl) Used in Suzuki coupling; lower reactivity due to absence of nitro group
Sepantronium bromide (YM-155) C₂₀H₁₉BrN₄O₃ 443.29 Bromide ion, complex heterocyclic structure Survivin inhibitor; anticancer activity (IC₅₀ = 0.54 nM)
Methyl bromide CH₃Br 94.94 Simple alkyl bromide Volatile fumigant; high toxicity (neurotoxic)

Reactivity and Stability

  • Electrophilicity: The nitro group in this compound significantly increases the electrophilicity of the benzyl carbon compared to 2,5-difluorobenzyl bromide.
  • Biological Activity : Unlike Sepantronium bromide, which is optimized for survivin inhibition, this compound lacks documented biological activity. However, its nitro group could enable conjugation with biomolecules for targeted drug delivery .

Toxicity and Handling

Limitations and Challenges

  • Stability Issues : Nitro groups may decompose under prolonged heat or light exposure, limiting shelf life.
  • Solubility : Like Sepantronium bromide, polar aprotic solvents (e.g., DMF, DMSO) are likely required for reactions due to low aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Difluoro-3-nitrobenzyl bromide
Reactant of Route 2
2,5-Difluoro-3-nitrobenzyl bromide

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